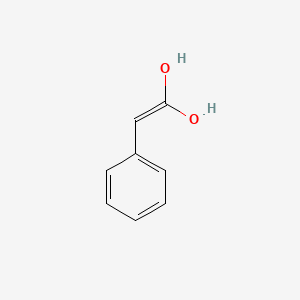

2-Phenylethene-1,1-diol

Description

Structure

3D Structure

Properties

CAS No. |

144676-19-7 |

|---|---|

Molecular Formula |

C8H8O2 |

Molecular Weight |

136.15 g/mol |

IUPAC Name |

2-phenylethene-1,1-diol |

InChI |

InChI=1S/C8H8O2/c9-8(10)6-7-4-2-1-3-5-7/h1-6,9-10H |

InChI Key |

BKUZZZJNRDDTRP-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C=C(O)O |

Origin of Product |

United States |

Theoretical and Computational Investigations of 2 Phenylethene 1,1 Diol

Quantum Mechanical Characterization of Molecular Geometry and Electronic Structure

The geometry and electronic makeup of 2-phenylethene-1,1-diol have been elucidated through various computational methods. These theoretical approaches provide insights into the molecule's conformational preferences and the nature of its chemical bonds.

Electronic Distribution and Bonding Characteristics

The electronic structure of this compound is characterized by a combination of localized sigma bonds, a delocalized π-electron system of the phenyl ring and the ethene double bond, and the lone pairs of electrons on the oxygen atoms. The presence of the electron-donating hydroxyl groups directly attached to the double bond makes this enol system electron-rich.

Energetic Landscape of Tautomeric Pathways: this compound and Phenylacetic Acid

This compound is the enol tautomer of phenylacetic acid. The interconversion between these two forms is a classic example of keto-enol tautomerism. libretexts.org Computational chemistry provides powerful tools to map the energetic landscape of this tautomerization, including the relative stability of the two tautomers and the energy barriers for their interconversion.

Ab Initio and Density Functional Theory (DFT) Calculations of Relative Energies and Interconversion Barriers

Ab initio and DFT methods are widely used to calculate the relative energies of tautomers and the activation energies for their interconversion. orientjchem.orgasu.edunih.gov For most simple aldehydes and ketones, the keto form is significantly more stable than the enol form. In the case of this compound and phenylacetic acid, the carboxylic acid (keto) form is also expected to be the more stable tautomer under standard conditions.

Computational studies on analogous systems, such as the α-cyano-α-phenylacetic acid keto-enol system, provide valuable insights. researchgate.net For these systems, the enol is a transient species. researchgate.netresearchgate.net The relative energies can be calculated with high accuracy using methods like G4(MP2) or DFT functionals such as M06-2X, which are known to provide reliable thermochemical data. researchgate.net The inclusion of solvent effects in these calculations, often through polarizable continuum models (PCM), is crucial as the solvent can significantly influence the tautomeric equilibrium. orientjchem.orgresearchgate.net

Below is a hypothetical data table illustrating the kind of information that can be obtained from such calculations, based on typical values for keto-enol tautomerism.

| Species | Method/Basis Set | Relative Energy (Gas Phase, kcal/mol) | Relative Energy (Aqueous, kcal/mol) |

|---|---|---|---|

| Phenylacetic Acid (Keto) | B3LYP/6-311+G(d,p) | 0.00 | 0.00 |

| This compound (Enol) | B3LYP/6-311+G(d,p) | 10.5 | 8.2 |

| Tautomerization Transition State | B3LYP/6-311+G(d,p) | 45.8 | 38.5 |

Transition State Analysis for Acid-Catalyzed Tautomerization

The tautomerization of an enol to a keto form can be catalyzed by acid. libretexts.org The acid-catalyzed mechanism involves two proton transfer steps. khanacademy.org In the first step, the electron-rich double bond of the enol is protonated by a hydronium ion (H₃O⁺). This protonation occurs at the α-carbon, leading to the formation of a resonance-stabilized oxonium ion intermediate. In the second step, a water molecule acts as a base to deprotonate the hydroxyl group, yielding the final keto form (phenylacetic acid) and regenerating the acid catalyst.

Computational transition state analysis allows for the detailed characterization of the geometry and energy of the transition state for this process. The transition state is the highest energy point along the reaction coordinate. Calculations can determine key geometric parameters of the transition state, such as the lengths of the forming and breaking bonds. The calculated activation energy for the acid-catalyzed pathway is typically significantly lower than that of the uncatalyzed reaction.

Transition State Analysis for Base-Catalyzed Tautomerization

The keto-enol interconversion can also be catalyzed by a base. libretexts.orgkhanacademy.org The base-catalyzed mechanism also proceeds in two steps. The first step involves the deprotonation of one of the hydroxyl groups of the enol by a hydroxide (B78521) ion (OH⁻), forming an enolate anion. This enolate is a resonance-stabilized intermediate. In the second step, the enolate anion is protonated at the α-carbon by a water molecule to give the keto form and regenerate the base catalyst.

Similar to the acid-catalyzed pathway, computational methods can be used to locate and characterize the transition state for the base-catalyzed tautomerization. The analysis of the transition state structure provides insights into the bond-forming and bond-breaking processes. The calculated energy barrier for the base-catalyzed reaction is also significantly lower than the uncatalyzed process, highlighting the catalytic effect of the base.

Solvation Effects on Computational Predictions of Stability, Reactivity, and Tautomeric Equilibria

The transient nature of this compound, a gem-diol intermediate, makes its direct experimental investigation challenging. Consequently, theoretical and computational chemistry have become indispensable tools for understanding its intrinsic properties. Solvation, the interaction between a solute and solvent molecules, profoundly influences the stability, reactivity, and tautomeric equilibria of molecules, and this compound is no exception.

Computational models predict that in the gas phase, the keto tautomer (phenylacetic acid) is significantly more stable than the enol form (this compound). However, the presence of a solvent, particularly a polar one like water, can alter this energy landscape. Solvation models, such as the Polarizable Continuum Model (PCM), are employed to simulate the effect of the solvent environment on the electronic structure and energy of the molecule. These models treat the solvent as a continuous medium with a defined dielectric constant, which interacts with the solute's charge distribution.

For gem-diols, the explicit interaction with solvent molecules through hydrogen bonding is a critical factor in their stabilization. Computational studies on related systems, such as the hydration of phenylketene, which leads to the formation of this compound as an intermediate, have shown that water molecules play a direct role in the reaction mechanism. nih.govacs.org Theoretical calculations suggest that a few water molecules can form a hydrogen-bonded network with the gem-diol, effectively lowering its energy and increasing its transient lifetime. The ability of the diol group to act as both a hydrogen bond donor and acceptor facilitates strong interactions with polar protic solvents.

The tautomeric equilibrium between this compound and its more stable keto form, phenylacetic acid, is also significantly affected by the solvent. atamankimya.com In non-polar solvents, the intramolecular hydrogen bonding within the enol form might contribute to its relative stability. However, in polar solvents, the strong solute-solvent interactions with the keto form's carboxyl group and the enol's diol group will dictate the position of the equilibrium. Computational studies on the keto-enol tautomerism of similar dicarbonyl compounds have demonstrated that the solvent can shift the equilibrium by several orders of magnitude. researchgate.net

The reactivity of this compound, particularly its ketonization to phenylacetic acid, is also influenced by the solvent. nih.gov Computational models can elucidate the reaction mechanism, which may involve solvent molecules directly participating in the proton transfer steps. For instance, a water molecule can act as a bridge, facilitating the transfer of a proton from one of the hydroxyl groups to the adjacent carbon atom, leading to the formation of the keto tautomer. The energy barrier for this process, and thus the rate of reaction, is highly dependent on the solvent's ability to stabilize the transition state.

| Computational Aspect | Influence of Solvation | Key Findings from Related Systems |

| Stability | Polar solvents stabilize the gem-diol form through hydrogen bonding, though the keto tautomer generally remains more stable. | Water molecules are shown to be crucial in the hydration of phenylketene. nih.govacs.org |

| Reactivity (Ketonization) | Solvent molecules can act as catalysts by facilitating proton transfer in the conversion to the keto form. | The reaction mechanism is sensitive to the solvent environment, with explicit solvent molecules participating in the transition state. |

| Tautomeric Equilibria | The position of the keto-enol equilibrium is highly dependent on the solvent's polarity and its ability to form hydrogen bonds. | For related dicarbonyl compounds, the solvent can significantly shift the equilibrium constant. researchgate.net |

Molecular Dynamics Simulations for Dynamic Behavior and Transient State Evolution

While static quantum chemical calculations provide valuable insights into the energetics and equilibrium properties of this compound, molecular dynamics (MD) simulations offer a powerful approach to study its dynamic behavior and the evolution of its transient states in a solvent environment. mdpi.com MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the observation of molecular motions and interactions over time.

For a transient species like this compound, MD simulations can provide a detailed picture of its short-lived existence in solution. By simulating the gem-diol in a box of explicit solvent molecules (e.g., water), one can observe the formation and breaking of hydrogen bonds between the diol and the surrounding solvent. This dynamic view of solvation goes beyond the static picture provided by continuum models and can reveal important details about the structure and stability of the first solvation shell around the diol.

MD simulations are particularly well-suited for studying the conformational dynamics of this compound. The phenyl group and the hydroxyl groups can rotate around the C-C and C-O bonds, respectively. MD simulations can explore the potential energy surface of these conformational changes and identify the most populated conformations in solution. This information is crucial for understanding the molecule's reactivity, as the accessibility of the reactive sites can depend on its conformation.

Furthermore, MD simulations can be used to investigate the process of tautomerization from this compound to phenylacetic acid in real-time. By employing advanced simulation techniques such as umbrella sampling or metadynamics, it is possible to calculate the free energy profile along the reaction coordinate for the ketonization process. This provides a more accurate prediction of the reaction rate compared to static calculations, as it includes the dynamic effects of the solvent and the conformational flexibility of the molecule.

| Simulation Aspect | Information Gained | Relevance to this compound |

| Solvation Dynamics | Formation and lifetime of hydrogen bonds with solvent molecules; structure of the solvation shell. | Understanding the transient stability of the gem-diol in a polar environment. |

| Conformational Analysis | Identification of low-energy conformations and the barriers between them. | Determining the accessible geometries for reaction. |

| Reaction Dynamics | Free energy profile and rate of tautomerization to phenylacetic acid. | Providing a dynamic picture of the ketonization process. |

Mechanistic Studies of 2 Phenylethene 1,1 Diol Formation and Interconversion

Potential Formation Pathways from Alkyne Derivatives and Analogues

The most direct conceptual precursor to 2-phenylethene-1,1-diol is the alkyne phenylacetylene (B144264). The addition of water across the triple bond is the key transformation, which can be achieved through several catalytic methods.

The electrophilic hydration of alkynes, such as phenylacetylene, is a well-established method for synthesizing ketones. wikipedia.org This reaction typically follows Markovnikov's rule, where the hydroxyl group adds to the more substituted carbon atom. The mechanism, particularly under acidic conditions, involves the formation of a vinyl cation intermediate. acs.org

The process begins with the protonation of the alkyne by an acid catalyst, leading to the formation of a phenyl-substituted vinyl cation. This cation is stabilized by the adjacent phenyl group. A water molecule then acts as a nucleophile, attacking the carbocation. libretexts.org This results in a protonated enol, which subsequently loses a proton to form the neutral enol intermediate. This enol, 1-phenylethenol, is a tautomer of acetophenone and exists in equilibrium with it. The final step in the context of geminal diol formation is the hydration of the ketone, acetophenone. This hydration is a reversible reaction where water adds to the carbonyl group to form the geminal diol, this compound. unizin.orglibretexts.org

Protonation of Alkyne: Phenylacetylene reacts with a proton (H+) to form a stable vinyl cation.

Nucleophilic Attack by Water: A water molecule attacks the vinyl cation.

Deprotonation: Loss of a proton yields the enol intermediate.

Keto-Enol Tautomerization: The enol rapidly rearranges to its more stable keto form, acetophenone. khanacademy.orgresearchgate.net

Ketone Hydration: Acetophenone exists in a reversible equilibrium with its hydrate, the geminal diol this compound. libretexts.orglibretexts.org

While this compound itself is an intermediate, related structures are implicated in various rearrangement reactions. For instance, the pinacol rearrangement involves the acid-catalyzed conversion of a 1,2-diol to a ketone. libretexts.org Although the substrate is different, this reaction highlights the propensity of hydroxylated intermediates to undergo skeletal rearrangements under acidic conditions.

In the context of phenylated alkenes, rearrangements can be complex. Studies on 1,1-divinyl-2-phenylcyclopropanes show they undergo a variety of thermal and radical rearrangements to form vinylcyclopentenes and other complex structures. nih.govnih.gov While not a direct pathway, it is conceivable that hydration of a suitably substituted phenylated alkene or allene could generate a transient diol or enol intermediate that subsequently undergoes rearrangement. The formation of the geminal diol could precede or be in competition with other reaction pathways, influencing the final product distribution in complex molecular transformations.

Investigation of Acid-Catalyzed Hydration Processes

Acid-catalyzed hydration is the most common method for converting phenylacetylene to acetophenone, which is the direct precursor to this compound via equilibrium. wikipedia.org Various acids and metal co-catalysts are employed to facilitate this transformation.

The reaction mechanism under acidic conditions proceeds via the protonation of the carbonyl oxygen of the ketone, which makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. unizin.orgfiveable.me This is followed by deprotonation to yield the geminal diol. The equilibrium generally favors the ketone form over the geminal diol, especially for sterically hindered ketones. unizin.orglibretexts.org

A range of catalysts has been shown to be effective for the hydration of phenylacetylene, each with varying efficiency and conditions.

| Catalyst System | Co-Catalyst/Solvent | Key Findings | Reference |

|---|---|---|---|

| Sulfonated Carbon Materials (Sglu, SCNT) | Water | Sulfonic acid groups (–SO3H) were identified as the active sites. The reaction follows pseudo-first-order kinetics. | |

| [AuCl(TPPTS)] / [Au(C≡CC4H9)(TPPTS)] | H2SO4 / MeOH/H2O | Gold(I) alkynyl complexes showed very high turnover frequencies (up to 1060 h-1). | uni-wuppertal.de |

| HAuCl4 | H2SO4 / Methanol/Water | Provides an effective alternative to toxic mercury-based catalysts for introductory laboratory settings. | walisongo.ac.id |

| Mercury(II) sulfate | Sulfuric acid / Water | The classic Kucherov reaction conditions for alkyne hydration. | khanacademy.org |

Exploration of Base-Catalyzed Hydration Processes

While the hydration of alkynes is typically acid-catalyzed, the equilibrium between a ketone and its corresponding geminal diol can also be catalyzed by a base. libretexts.org In a base-catalyzed mechanism, the hydroxide (B78521) ion (OH-), a more potent nucleophile than water, directly attacks the electrophilic carbonyl carbon of acetophenone. unizin.orglibretexts.org This attack forms a tetrahedral alkoxide intermediate. Subsequent protonation of this alkoxide by a water molecule yields the geminal diol and regenerates the hydroxide catalyst. unizin.org

The steps are as follows:

Nucleophilic Attack: A hydroxide ion attacks the carbonyl carbon of acetophenone.

Alkoxide Formation: A tetrahedral alkoxide intermediate is formed.

Protonation: The alkoxide is protonated by water to give the this compound.

| Feature | Acid-Catalyzed Hydration | Base-Catalyzed Hydration |

|---|---|---|

| Initial Step | Protonation of the carbonyl oxygen. | Nucleophilic attack by hydroxide on the carbonyl carbon. |

| Carbonyl Reactivity | Increases electrophilicity of the carbonyl carbon. | Direct attack by a stronger nucleophile (OH-). |

| Key Intermediate | Protonated carbonyl species. | Tetrahedral alkoxide ion. |

| Catalyst | Regenerated by deprotonation of the oxonium ion. | Regenerated by protonation of the alkoxide intermediate. |

Enzymatic or Biocatalytic Routes Implicating Enol-Geminal Diol Intermediates in Carboxylic Acid Synthesis

The conversion of alkynes to carboxylic acids can be achieved through oxidative cleavage, for example, with ozone or potassium permanganate. chemistrysteps.com However, biocatalytic routes involving hydration are also emerging. While direct enzymatic formation of this compound is not extensively documented, engineered enzymes like fatty acid hydratases have demonstrated the ability to catalyze the asymmetric hydration of unactivated alkenes. nih.gov

Furthermore, certain transition metal complexes, such as those based on ruthenium, can catalyze the anti-Markovnikov hydration of terminal alkynes. organic-chemistry.org This process yields aldehydes, which can then be oxidized to carboxylic acids. chemistrysteps.com In such a transformation starting from phenylacetylene, the intermediate would be phenylacetaldehyde (B1677652). The hydration of this aldehyde would lead to the corresponding geminal diol, 2-phenylethane-1,1-diol, showcasing the role of geminal diols as intermediates in the synthesis of carboxylic acids from alkyne precursors via a hydration/oxidation sequence.

Role as a Transient Intermediate in Multi-Step Organic Transformations

The transient nature of this compound makes it a key, albeit fleeting, intermediate in several reactions. Its existence is often inferred from kinetic data and reaction products rather than direct observation.

One of the clearest examples is the hydration of phenylketene. Flash photolysis studies have shown that the hydration of phenylketene in aqueous solution proceeds through the formation of a phenylacetic acid enol. nih.gov This enol then ketonizes to phenylacetic acid. The geminal diol, this compound, is the hydrate of phenylketene and is a proposed intermediate in this process. The interconversion between the ketene (B1206846), its hydrate (the geminal diol), the enol, and the final carboxylic acid product represents a complex network of equilibria and reaction pathways where the geminal diol plays a pivotal role as a transient species.

Kinetics and Thermodynamics of Tautomeric Equilibria Involving 2 Phenylethene 1,1 Diol

Elucidation of Tautomerization Rates and Equilibrium Constants (K_T) for Enol-Geminal Diol to Carboxylic Acid Conversion

The conversion of 2-phenylethene-1,1-diol to phenylacetic acid is a tautomerization process that can be investigated through various kinetic methods. The equilibrium constant for this tautomerization (K_T) is defined as the ratio of the concentration of the enol form to the carboxylic acid form.

The direct experimental measurement of the rates of "ketonization" (in this context, the conversion of the enol-geminal diol to the carboxylic acid) and the reverse "enolization" is challenging due to the high instability and short lifetime of this compound. However, flash photolysis techniques have been successfully employed to generate this transient species and study its subsequent reactions.

One key method involves the flash photolytic generation of phenylketene, which then undergoes hydration to form this compound. The subsequent conversion to phenylacetic acid can be monitored spectroscopically. Studies on the hydration of phenylketene have revealed that the process involves the formation of the enol intermediate, which then ketonizes to the more stable phenylacetic acid. nih.govresearchgate.net

In aqueous solutions, the rate of ketonization of the enol of phenylacetic acid has been determined. For instance, in a study involving the hydration of phenylketene, the rate constant for the ketonization of the enol intermediate was found to be 4.3 x 10³ s⁻¹ in water. researchgate.net In a mixed solvent system of 75% water and 25% acetonitrile, the ketonization rate constant was observed to be 2.4 x 10³ s⁻¹. researchgate.net

For a structurally similar system, the enol of α-cyano-α-phenylacetic acid, rates of ketonization were measured in various buffer solutions. researchgate.net Combination of these rates with enolization rates, determined by bromine scavenging, allowed for the calculation of the keto-enol equilibrium constant (K_T). researchgate.net This approach highlights a methodology that can be applied to determine the equilibrium constant for the this compound and phenylacetic acid system.

Table 1: Experimentally Determined Ketonization Rate Constants for Phenylacetic Acid Enol

| Solvent | Rate Constant (s⁻¹) |

| Water | 4.3 x 10³ |

| 75% H₂O / 25% CH₃CN | 2.4 x 10³ |

Data sourced from studies on the hydration of phenylketene. researchgate.net

The tautomerization of this compound to phenylacetic acid is subject to both acidic and basic catalysis. khanacademy.orgwikipedia.org

Acid Catalysis: In the presence of an acid, the reaction is initiated by the protonation of the enol double bond. This leads to the formation of a resonance-stabilized carbocation intermediate. Subsequent deprotonation of the hydroxyl group by a water molecule yields the carboxylic acid and regenerates the acid catalyst. The rate of acid-catalyzed ketonization is proportional to the concentration of the acid.

Base Catalysis: Under basic conditions, the reaction proceeds via the deprotonation of one of the hydroxyl groups of the enol-geminal diol to form an enolate ion. This is followed by protonation at the carbon atom, leading to the formation of the carboxylic acid. The rate of base-catalyzed ketonization is dependent on the concentration of the base.

Studies on the hydration of phenylketene have shown that the ketonization of the resulting enol is subject to buffer catalysis, indicating that both acidic and basic components of the buffer can catalyze the reaction. nih.gov The mechanism of acid-catalyzed hydrolysis has also been investigated for related phenylketene acetals. acs.org

Factors Influencing Tautomeric Preference and Transient Lifetime

The position of the tautomeric equilibrium and the lifetime of the transient this compound are influenced by a variety of factors, including electronic effects of substituents, solvent properties, and thermodynamic variables.

The electronic nature of substituents on the phenyl ring can significantly impact the stability of both the enol-geminal diol and the carboxylic acid, thereby influencing the tautomeric equilibrium.

Electron-donating groups (e.g., -OCH₃, -CH₃) on the aromatic ring are expected to stabilize the enol form. By donating electron density, these groups can stabilize the double bond of the enol.

Electron-withdrawing groups (e.g., -NO₂, -CN) are anticipated to have a more pronounced stabilizing effect on the carboxylic acid form. These groups can stabilize the negative charge on the carboxylate ion that is in equilibrium with the carboxylic acid.

The polarity of the solvent and its ability to participate in hydrogen bonding play a crucial role in determining the position of the tautomeric equilibrium.

Polar protic solvents , such as water and alcohols, can stabilize both the enol-geminal diol and the carboxylic acid through hydrogen bonding. However, the stabilization of the highly polar carboxylic acid is generally more significant, thus shifting the equilibrium towards the keto form.

Nonpolar aprotic solvents are less effective at solvating polar species. In such environments, intramolecular hydrogen bonding within the enol form can become a more significant stabilizing factor, potentially increasing the relative population of the enol tautomer.

Computational studies on other keto-enol systems have shown that polar solvents tend to stabilize the keto tautomer due to the high polarity of the keto form compared to the enol form. orientjchem.orgnih.gov

Temperature and pressure can also influence the tautomeric equilibrium. According to Le Chatelier's principle, an increase in temperature will favor the endothermic direction of the equilibrium. If the enolization process (conversion of carboxylic acid to enol-geminal diol) is endothermic, an increase in temperature would lead to a higher proportion of the enol form at equilibrium. Conversely, if the enolization is exothermic, a decrease in temperature would favor the enol.

The effect of pressure on the equilibrium is related to the change in volume during the tautomerization. If the formation of the enol-geminal diol from the carboxylic acid results in a decrease in volume, an increase in pressure would shift the equilibrium towards the enol form.

While specific experimental data on the temperature and pressure effects on the this compound equilibrium are scarce, variable temperature NMR studies on other keto-enol systems have been used to determine the thermodynamic parameters (ΔH°, ΔS°, and ΔG°) of the tautomerization process. mdpi.com

Methodologies for Experimental Kinetic and Equilibrium Constant Determination in Solution and Gas Phase

The study of the tautomeric equilibrium between a ketone or aldehyde and its corresponding enol form, such as the equilibrium involving this compound and its keto tautomer, phenylacetaldehyde (B1677652), requires precise methodologies to determine both the kinetic and thermodynamic parameters of the interconversion. The transient nature of many enol species, including geminal diols which are often unstable, presents experimental challenges. Consequently, a combination of spectroscopic, chemical trapping, and computational methods are employed to characterize these equilibria in both solution and the gas phase.

In solution, Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining keto-enol equilibrium constants. walisongo.ac.idtruman.edu By acquiring proton (¹H) or carbon-¹³C NMR spectra of a sample at equilibrium, the relative concentrations of the keto and enol tautomers can be determined by integrating the signals corresponding to unique protons or carbons in each form. truman.edu For instance, the vinyl proton signals of the enol and the aldehydic proton signal of the keto form would have distinct chemical shifts. The equilibrium constant, Keq = [enol]/[keto], can then be calculated directly from the ratio of these integrals. walisongo.ac.id Factors such as solvent, temperature, and concentration can influence the position of the equilibrium, and NMR allows for the systematic study of these effects. walisongo.ac.id

Kinetic parameters, such as the rates of enolization and ketonization, can also be investigated using NMR-based techniques, such as magnetization transfer experiments. However, for faster reactions, rapid-mixing techniques coupled with other spectroscopic methods like UV-Vis spectroscopy are often necessary. If the enol or keto form has a distinct chromophore, its concentration can be monitored as a function of time after initiating the reaction, for example, by a pH jump.

In the gas phase, experimental studies of tautomeric equilibria are more challenging. Mass spectrometry and gas-phase infrared spectroscopy are important tools. Theoretical and computational chemistry, particularly density functional theory (DFT), plays a a significant role in understanding the intrinsic properties of these tautomers in the absence of solvent. nih.govorientjchem.org Computational methods can be used to calculate the relative energies of the tautomers and the energy barrier of the transition state connecting them. orientjchem.org These calculations provide estimates of the equilibrium constant and the rate constants for the interconversion. researchgate.net For example, computational studies on similar systems, like the tautomerism of phenol (B47542) to its keto forms, have been used to determine the thermochemical properties and reaction kinetics in the gas phase. researchgate.net

Table 1: Illustrative Equilibrium Data for a Generic Phenyl-substituted Keto-Enol Tautomerism in Different Solvents using ¹H NMR Spectroscopy

| Solvent | Temperature (°C) | % Keto | % Enol | Keq ([enol]/[keto]) |

| CDCl₃ | 25 | 92.5 | 7.5 | 0.081 |

| (CD₃)₂SO | 25 | 85.2 | 14.8 | 0.174 |

| CD₃OD | 25 | 88.9 | 11.1 | 0.125 |

| C₆D₆ | 25 | 90.1 | 9.9 | 0.110 |

Table 2: Illustrative Kinetic Data for a Generic Phenyl-substituted Keto-Enol Tautomerism from UV-Vis Spectroscopy

| Condition | Rate Constant of Enolization (kenol, s⁻¹) | Rate Constant of Ketonization (kketo, s⁻¹) |

| Aqueous Solution, pH 4 | 1.2 x 10⁻³ | 1.5 x 10⁻² |

| Aqueous Solution, pH 7 | 3.5 x 10⁻⁵ | 4.3 x 10⁻⁴ |

| Aqueous Solution, pH 10 | 2.8 x 10⁻² | 3.4 x 10⁻¹ |

Table 3: Illustrative Computationally Derived Thermodynamic Data for a Generic Phenyl-substituted Keto-Enol Tautomerism in the Gas Phase (DFT B3LYP/6-31G)*

| Parameter | Keto Tautomer | Enol Tautomer |

| Relative Energy (kcal/mol) | 0.00 | +4.5 |

| Enthalpy of Formation (ΔHf°, kcal/mol) | -25.8 | -21.3 |

| Gibbs Free Energy of Formation (ΔGf°, kcal/mol) | -8.2 | -3.9 |

These methodologies, combining experimental measurements in solution and computational modeling for the gas phase, provide a comprehensive understanding of the kinetics and thermodynamics governing tautomeric equilibria.

Advanced Spectroscopic Characterization Strategies for Transient 2 Phenylethene 1,1 Diol

Time-Resolved Spectroscopic Techniques for Detection and Kinetic Monitoring

Time-resolved spectroscopy is a powerful tool for studying short-lived chemical species. By employing pump-probe techniques, where a short laser pulse initiates a reaction and a subsequent pulse probes the resulting changes, the formation and decay of transient intermediates like 2-phenylethene-1,1-diol can be monitored in real-time.

Flash Photolysis and Transient Absorption Spectroscopy

Flash photolysis is a well-established technique for generating and studying transient species. In the context of this compound, a precursor molecule is subjected to a brief, intense pulse of light, leading to the formation of phenylketene. The subsequent hydration of phenylketene in an aqueous solution rapidly produces the enol, this compound.

Transient absorption spectroscopy is then used to follow the kinetics of the enol. A second, weaker light pulse, with a variable time delay after the initial flash, is passed through the sample. The absorption of this probe light by the transient enol is measured, allowing for the determination of its concentration over time.

In a study on the hydration of phenylketene, flash photolysis of diazoacetophenone (B1606541) or phenylhydroxycyclopropenone in an aqueous solution was used to generate phenylketene as a transient species with an absorbance around 260 nm. nih.gov The subsequent decay of this signal was found to be preceded by a faster absorbance rise in a specific acidity range, which was attributed to the ketonization of the phenylacetic acid enol (this compound). nih.gov This observation allowed for the extraction of kinetic data for the enol-to-keto conversion. The rate of ketonization can be monitored by observing the decay of the enol's transient absorption or the formation of the keto form's characteristic absorption.

Table 1: Kinetic Data for the Ketonization of Phenylacetic Acid Enol

| Property | Value |

| Rate-determining step | Ketonization of the enol |

| Spectroscopic signature | Rise in absorbance followed by decay |

This table is based on findings from the study of phenylketene hydration, where the rise in absorbance was indicative of the enol ketonization process.

Femtosecond Spectroscopy for Ultrafast Dynamics

For studying the even faster processes involved in the formation and very early lifetime of this compound, femtosecond spectroscopy is employed. This technique uses laser pulses with durations on the order of femtoseconds (10⁻¹⁵ seconds), providing a window into the fundamental steps of chemical reactions.

Upon photoexcitation of a suitable precursor, the ultrafast dynamics of phenylketene formation and its subsequent hydration can be tracked. Femtosecond transient absorption spectroscopy can reveal the initial steps of the hydration process, potentially observing the formation of a transient complex between phenylketene and water molecules before the formation of the enol. While specific femtosecond studies on this compound are not abundant in the literature, the technique has been successfully applied to study the ultrafast dynamics of related styrene derivatives and other transient species. uottawa.camdpi.com These studies provide a framework for how femtosecond spectroscopy could be used to probe the initial formation and vibrational relaxation of this compound on an extremely short timescale.

Matrix Isolation Spectroscopy for Stabilization and Low-Temperature Characterization

Matrix isolation is a powerful technique for trapping and studying highly reactive or unstable species like this compound. The method involves co-depositing the species of interest with a large excess of an inert gas (the matrix, typically argon or nitrogen) onto a cryogenic surface, usually at temperatures of a few Kelvin. The rigid, inert environment of the matrix cages the individual molecules, preventing them from reacting with each other and allowing for their spectroscopic characterization over extended periods.

Vibrational Spectroscopic Signatures (IR, Raman) for Structural Elucidation

Once isolated in the matrix, the vibrational spectrum of this compound can be obtained using infrared (IR) and Raman spectroscopy. These techniques provide a "fingerprint" of the molecule, with specific vibrational modes corresponding to different functional groups and their arrangement.

For this compound, key vibrational modes would include:

O-H stretching vibrations: These would appear as sharp bands in the high-frequency region of the IR spectrum, typically around 3600 cm⁻¹. The presence of two O-H groups would likely give rise to symmetric and asymmetric stretching modes.

C=C stretching vibration: The double bond of the ethene group would have a characteristic stretching frequency, providing evidence for the enol structure.

C-O stretching vibrations: The single bonds between the carbon and oxygen atoms would also have distinct stretching modes.

Phenyl ring vibrations: The characteristic modes of the phenyl group would also be present in the spectrum.

Table 2: Predicted Key Vibrational Frequencies for this compound (Conceptual)

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

| O-H Stretch | 3550 - 3650 |

| C=C Stretch | 1640 - 1680 |

| C-O Stretch | 1100 - 1200 |

| Phenyl Ring C-H Stretch | 3000 - 3100 |

| Phenyl Ring C=C Stretch | 1450 - 1600 |

This table presents conceptually predicted frequency ranges for the key vibrational modes of this compound based on typical values for these functional groups and in the absence of specific experimental or computational data for this exact molecule.

UV-Vis Spectroscopy for Electronic Transitions

In addition to vibrational spectroscopy, electronic transitions of the matrix-isolated this compound can be studied using UV-Vis spectroscopy. The conjugated π-system of the phenyl group and the ethene double bond will give rise to characteristic absorption bands in the ultraviolet or visible region of the spectrum.

The position and intensity of these absorption bands provide information about the electronic structure of the enol. Theoretical calculations, such as time-dependent density functional theory (TD-DFT), can be employed to predict the electronic absorption spectrum, which can then be compared with experimental results. mdpi.comchemrxiv.org The UV-Vis spectrum can also be used to monitor photochemical reactions of the isolated enol upon irradiation with specific wavelengths of light.

Nuclear Magnetic Resonance (NMR) Methodologies for Observing Equilibrium Mixtures and Exchange Processes

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying the structure and dynamics of molecules in solution. For a system in equilibrium, such as the keto-enol tautomerism between phenylacetic acid and this compound, NMR can provide information about the relative concentrations of the two tautomers and the kinetics of their interconversion.

The key to using NMR to study this equilibrium is that the rate of interconversion between the keto and enol forms is often slow on the NMR timescale. This means that instead of observing a single set of averaged signals, separate signals for both the keto and enol forms can be detected. nih.govresearchgate.net

The proton (¹H) NMR spectrum would be expected to show distinct signals for the protons in the keto and enol forms. For this compound, characteristic signals would include:

Vinyl proton: A signal for the proton attached to the double bond.

Hydroxyl protons: Signals for the two -OH groups.

The carbon-13 (¹³C) NMR spectrum would also show separate signals for the carbon atoms in each tautomer. The chemical shifts of the carbons in the double bond of the enol would be particularly diagnostic.

By integrating the areas of the signals corresponding to the keto and enol forms, the equilibrium constant (Keq) for the tautomerization can be determined.

Table 3: Conceptual ¹H NMR Chemical Shifts for Phenylacetic Acid and this compound

| Compound | Functional Group | Predicted Chemical Shift (ppm) |

| Phenylacetic Acid (Keto) | -CH₂- | 3.5 - 3.7 |

| Phenyl H | 7.2 - 7.4 | |

| This compound (Enol) | =CH- | 5.5 - 6.5 |

| -OH | 9.0 - 12.0 (broad) | |

| Phenyl H | 7.1 - 7.5 |

This table presents conceptual chemical shift ranges based on typical values for these functional groups and data for related compounds, in the absence of specific experimental data for this compound.

Dynamic NMR (DNMR) techniques can be used to study the kinetics of the keto-enol interconversion. By acquiring NMR spectra at different temperatures, it is possible to observe changes in the line shapes of the signals as the rate of exchange changes. At low temperatures, where the exchange is slow, sharp signals for both tautomers are observed. As the temperature is increased, the signals broaden and eventually coalesce into a single, averaged signal at the coalescence temperature. Analysis of the line shapes at different temperatures allows for the determination of the activation energy and other kinetic parameters for the tautomerization process. researchgate.net

Mass Spectrometric Approaches for the Detection of Short-Lived Intermediates and Reaction Pathways

The transient nature of this compound, a geminal diol, makes its direct detection a significant challenge, as these compounds readily dehydrate to their corresponding carbonyl forms. nih.govwikipedia.org Consequently, specialized mass spectrometric (MS) techniques designed for the identification of short-lived, reactive intermediates are essential for its characterization and for elucidating the reaction pathways in which it is involved.

Advanced MS methods allow for the capture and analysis of fleeting species before they can decompose. One powerful technique is photoionization reflectron time-of-flight mass spectrometry (PI-ReTOF-MS). This method has been successfully employed to identify the simplest geminal diol, methanediol [CH₂(OH)₂], in the gas phase, demonstrating its capability to distinguish structural isomers of unstable compounds. nih.gov For a molecule like this compound, such an approach could potentially allow for its unambiguous identification in reaction mixtures where it exists for a sufficient lifetime.

Another strategy involves coupling reaction vessels directly to the mass spectrometer, often with rapid sampling technology. For instance, electrochemical microfluidic chips coupled online with mass spectrometry have proven effective in detecting drug metabolites with lifetimes of only a few seconds. utwente.nl This setup minimizes the transit time between generation and detection, which would be critical for observing the this compound intermediate before it reverts to phenylacetic acid or another more stable species.

Table 1: Mass Spectrometric Data for a Key Ion in Pathways Related to this compound

| Ion | Formula | Observed m/z | Ionization Mode | Analytical Context |

| Phenylacetic acid anion | [C₈H₇O₂]⁻ | 135.0441 | Negative | Detection in water microdroplet reactions acs.org |

Chiroptical Spectroscopic Methods for Enantiomeric Characterization (if applicable to chiral analogues)

The parent compound, this compound, is achiral and therefore does not exhibit enantiomerism. However, chiroptical spectroscopic methods would become highly relevant for the characterization of its chiral analogues. A chiral analogue could be synthesized by introducing a stereocenter, for example, by substituting the phenyl ring or the vinylic carbon atom, leading to a molecule such as 3-methyl-2-phenylethene-1,1-diol.

For such chiral analogues, determining the enantiomeric purity is crucial, and this can be accomplished using chiroptical methods. A prevalent strategy for analyzing chiral diols involves the use of a chiral derivatizing agent (CDA). nih.gov The CDA reacts with both enantiomers of the chiral diol to form a pair of diastereomers. These diastereomers have distinct physical properties and can be distinguished by spectroscopic techniques, most notably Nuclear Magnetic Resonance (NMR) spectroscopy. nih.gov

Boric acids with chiral backbones have been identified as particularly effective CDAs for diols, as they rapidly and completely form stable cyclic esters. nih.gov The resulting diastereomeric esters exhibit different chemical shifts in their NMR spectra, allowing for the quantification of the enantiomeric excess (ee). While NMR is not a chiroptical spectroscopy method itself, this derivatization process creates molecules that could also be analyzed by techniques such as Circular Dichroism (CD) spectroscopy, which measures the differential absorption of left- and right-circularly polarized light. The two diastereomers would be expected to produce distinct CD spectra.

Table 2: Illustrative Data for Enantiodiscrimination of a Hypothetical Chiral Diol Analogue using a Chiral Derivatizing Agent (CDA)

| Diastereomer | Method | Characteristic Signal | Chemical Shift (ppm) | Chemical Shift Nonequivalence (ΔΔδ) |

| Diastereomer 1 (from R-diol + CDA) | ¹H NMR | Aryl Proton of CDA | 7.50 | \multirow{2}{*}{0.25 ppm} |

| Diastereomer 2 (from S-diol + CDA) | ¹H NMR | Aryl Proton of CDA | 7.25 |

This table is illustrative and provides hypothetical data to demonstrate the principle of using a CDA for the NMR-based resolution of enantiomers.

Role of 2 Phenylethene 1,1 Diol As a Reactive Intermediate in Synthetic Transformations

Participation in Nucleophilic Addition and Electrophilic Reactions

The enol structure of 2-phenylethene-1,1-diol renders the α-carbon electron-rich and thus nucleophilic. This allows it to react with a range of electrophiles. Conversely, the hydroxyl groups can be protonated, making them good leaving groups and facilitating nucleophilic attack at the β-carbon.

Electrophilic Reactions:

The most well-documented electrophilic reaction involving the enol of phenylacetic acid is its ketonization, where the α-carbon is protonated. Beyond this, a key example of its reactivity towards other electrophiles is α-halogenation. In the Hell-Volhard-Zelinsky (HVZ) reaction of phenylacetic acid, the enol form of the initially formed phenylacetyl halide reacts with a halogen (e.g., Br₂ or Cl₂) at the α-carbon. nih.gov This reaction underscores the nucleophilic character of the α-carbon of the enol intermediate. The use of N-chloroamides and N-chloroimides as chlorinating agents that provide a more electrophilic halogen source further highlights this reactivity. fiveable.me

Alkylation of the α-carbon is another potential electrophilic reaction. While direct alkylation of this compound is not extensively documented, the alkylation of enolates, the conjugate bases of enols, is a fundamental carbon-carbon bond-forming reaction. uwo.calibretexts.org The stereochemistry of such alkylations is often influenced by the geometry of the enolate and the nature of the electrophile. fiveable.mersc.orgreddit.com

Nucleophilic Addition:

The geminal diol moiety can participate in reactions analogous to nucleophilic additions to carbonyl compounds. Under acidic conditions, protonation of a hydroxyl group can lead to the formation of a resonance-stabilized carbocation at the β-position, which is then susceptible to attack by nucleophiles.

| Reaction Type | Reactant/Intermediate | Electrophile/Nucleophile | Product Type | Reference Example |

|---|---|---|---|---|

| α-Halogenation | Phenylacetic acid enol | Br₂, Cl₂ | α-Halophenylacetic acid | Hell-Volhard-Zelinsky reaction nih.gov |

| α-Alkylation | Enolate of a ketone | Alkyl halide | α-Alkyl ketone | General enolate alkylation uwo.calibretexts.org |

Pericyclic Reactions and Other Mechanistic Pathways Involving the Enol-Geminal Diol Moiety

Pericyclic reactions are concerted reactions that proceed through a cyclic transition state. Enol intermediates, including structures analogous to this compound, can participate in such transformations, particularly cycloadditions and sigmatropic rearrangements.

Cycloaddition Reactions:

The double bond of the enol can act as a dienophile or a diene in Diels-Alder reactions. While specific examples involving this compound are scarce, styrenoid systems, which share the phenyl-substituted double bond motif, are known to participate in Diels-Alder reactions, suggesting that the enol could undergo [4+2] cycloadditions under appropriate conditions. researchgate.netwikipedia.orgorganic-chemistry.orgmasterorganicchemistry.com

Sigmatropic Rearrangements:

A notable sigmatropic rearrangement involving an enol intermediate is the Oxy-Cope rearrangement . This is a nih.govnih.gov-sigmatropic rearrangement of a 1,5-dien-3-ol. The initial product is an enol, which then tautomerizes to a carbonyl compound, providing a thermodynamic driving force for the reaction. wikipedia.orgmasterorganicchemistry.comucla.edu While a direct Oxy-Cope rearrangement of this compound itself is not applicable, the principle of enol formation driving a rearrangement is a key concept. For instance, a hypothetical precursor with appropriate unsaturation could rearrange to form a phenyl-substituted enol intermediate that subsequently tautomerizes. Studies on phenyl-substituted oxy-Cope systems have contributed to the understanding of the mechanism of these rearrangements.

| Reaction Type | General Substrate | Key Intermediate | Product Type | Mechanistic Feature |

|---|---|---|---|---|

| Diels-Alder | Diene + Enol (as dienophile) | Cyclic transition state | Cyclohexene derivative | [4+2] cycloaddition wikipedia.orgorganic-chemistry.orgmasterorganicchemistry.com |

| Oxy-Cope Rearrangement | 1,5-dien-3-ol | Enol | δ,ε-Unsaturated carbonyl | nih.govnih.gov-Sigmatropic shift followed by tautomerization wikipedia.orgmasterorganicchemistry.comucla.edu |

Intermolecular and Intramolecular Reactions of the Enol-Geminal Diol

The dual functionality of the enol-geminal diol moiety allows for both intermolecular and intramolecular reactions, leading to the formation of new carbon-carbon and carbon-heteroatom bonds.

Intermolecular Reactions:

The nucleophilic α-carbon of this compound can, in principle, participate in intermolecular aldol-type reactions, attacking the carbonyl group of another molecule. Acid-catalyzed aldol (B89426) reactions proceed through an enol intermediate. masterorganicchemistry.comwikipedia.orglibretexts.org In such a scenario, this compound would act as the nucleophile, adding to an aldehyde or ketone.

Intramolecular Reactions:

If a suitable electrophilic functional group is present in the molecule, intramolecular cyclization can occur. For instance, an ortho-substituted phenylacetic acid derivative could potentially cyclize via its enol intermediate. Oxidative cyclization at the ortho-position of phenol (B47542) derivatives is a known method for the synthesis of polycyclic compounds, and a similar strategy involving an enol nucleophile is plausible. nih.gov Intramolecular aldol reactions are also well-established for dicarbonyl compounds, where one carbonyl group forms an enol that attacks the other. chemistrysteps.com

Catalytic Cycles Where this compound Serves as a Key Intermediate in Complex Synthesis

While direct evidence for the involvement of this compound in well-defined catalytic cycles for complex synthesis is limited, the reactivity of enol and enolate intermediates is central to many catalytic processes.

Transition Metal-Catalyzed Cross-Coupling Reactions:

Palladium- and ruthenium-catalyzed cross-coupling reactions are powerful tools in organic synthesis. Enolates can be used as nucleophiles in these reactions. For example, enol tosylates have been shown to be viable partners in palladium-catalyzed Suzuki-Miyaura, Sonogashira, and Stille cross-coupling reactions. nih.govresearchgate.net Furthermore, palladium catalysts have been developed for the coupling of carbonyl enolates with aryl arenesulfonates. organic-chemistry.org Ruthenium catalysts have been employed for the cross-coupling of ketones with organoboronates, proceeding through an in situ generated enamine, a nitrogen analog of an enol. acs.orgrsc.org These examples demonstrate the potential for a transient species like this compound, or its corresponding enolate, to participate in transition metal-catalyzed bond formation.

Biocatalysis:

Enzymatic reactions often proceed with high selectivity and efficiency. While the direct use of this compound in biocatalysis is not well-documented, enzymes are known to metabolize related compounds. For instance, the oxidation of 2-phenylethylamine to phenylacetic acid proceeds through the intermediate phenylacetaldehyde (B1677652), which exists in equilibrium with its enol form. researchgate.net The principles of biocatalysis could potentially be applied to harness the reactivity of this compound for synthetic purposes.

| Catalyst Type | Reaction | Enol/Enolate Role | Product | Reference |

|---|---|---|---|---|

| Palladium | Suzuki-Miyaura Coupling | Nucleophile (from enol tosylate) | Trisubstituted unsaturated ester | nih.govresearchgate.net |

| Ruthenium | Cross-coupling with organoboronates | Electrophile (from in situ enamine) | α-Aryl ketone | acs.orgrsc.org |

Analytical and Methodological Advancements for the Study of Unstable Organic Species

Development of In Situ and Operando Monitoring Techniques for Reaction Profiling

The transient nature of 2-phenylethene-1,1-diol, a geminal diol that readily dehydrates to phenylacetaldehyde (B1677652), necessitates the use of analytical techniques capable of monitoring reactions in real-time. In situ and operando spectroscopy are powerful methodologies for this purpose, providing a continuous stream of data from a reacting system without the need for sample extraction.

In situ techniques involve placing a probe directly into the reaction vessel to acquire spectroscopic data as the reaction progresses. This approach minimizes disruption to the chemical system and allows for the detection of short-lived intermediates. For the study of this compound, which exists in equilibrium with phenylacetaldehyde and water, in situ monitoring is crucial to observe its transient formation and subsequent decomposition.

Operando spectroscopy takes this a step further by coupling the spectroscopic characterization of a material undergoing a reaction with the simultaneous measurement of its catalytic activity and selectivity. This methodology is particularly relevant for studying the catalyzed hydration of phenylacetylene (B144264) to phenylacetaldehyde, a process in which this compound is a key intermediate. By correlating the spectroscopic signatures of the catalyst and reaction intermediates with the rate of product formation, a detailed mechanistic picture can be constructed.

Commonly Employed Techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy: In situ NMR is a powerful tool for studying the solution-phase dynamics of chemical reactions. By monitoring changes in the chemical shifts and signal intensities of protons (¹H NMR) and carbon atoms (¹³C NMR), the formation and consumption of reactants, intermediates, and products can be tracked over time. For this compound, characteristic signals for the methine and hydroxyl protons and the diol-bearing carbon would be expected, although their observation would be challenging due to the compound's short lifetime.

Infrared (IR) and Raman Spectroscopy: These vibrational spectroscopy techniques are highly sensitive to changes in molecular structure and bonding. In situ IR and Raman can be used to identify functional groups and track their transformations during a reaction. The characteristic O-H stretching and C-O stretching vibrations of the diol would be key spectroscopic markers to monitor for the presence of this compound.

Mass Spectrometry (MS): While not a direct in situ technique in the traditional sense, rapid sampling techniques coupled with mass spectrometry can provide valuable information about the composition of a reaction mixture at various time points. Electrospray ionization (ESI) and other soft ionization techniques are particularly useful for detecting delicate intermediates like geminal diols without causing fragmentation.

A hypothetical reaction profile for the acid-catalyzed hydration of phenylacetaldehyde to form this compound, as monitored by an in situ technique, would show the rapid appearance and subsequent decay of the diol signal as the equilibrium is established.

| Time (arbitrary units) | Phenylacetaldehyde Concentration (mol/L) | This compound Concentration (mol/L) |

| 0 | 1.00 | 0.00 |

| 1 | 0.85 | 0.15 |

| 2 | 0.75 | 0.25 |

| 3 | 0.70 | 0.30 |

| 4 | 0.68 | 0.32 |

| 5 | 0.67 | 0.33 |

| 10 | 0.67 | 0.33 |

Integration of Spectroscopic and Computational Methods for Mechanistic Insights

To gain a comprehensive understanding of the structure, stability, and reactivity of unstable species like this compound, a synergistic approach that combines experimental spectroscopic data with theoretical computational methods is often employed. This integrated strategy allows for the interpretation of complex spectra and the exploration of reaction mechanisms at a molecular level.

Spectroscopic Characterization:

Advanced spectroscopic techniques provide crucial experimental data on the transient species. For this compound, techniques such as:

Matrix Isolation Spectroscopy: This technique involves trapping the reactive intermediate in an inert gas matrix (e.g., argon or nitrogen) at very low temperatures. This "freezes" the molecule in place, allowing for its spectroscopic characterization by IR, UV-Vis, or other methods without the interference of intermolecular interactions or decomposition.

Time-Resolved Spectroscopy: Pump-probe techniques can be used to study the dynamics of the formation and decay of transient species on pico- or femtosecond timescales. A "pump" laser pulse initiates the reaction, and a "probe" laser pulse interrogates the system at various time delays to monitor the evolution of the intermediates.

Computational Modeling:

Computational chemistry, particularly Density Functional Theory (DFT), plays a vital role in complementing experimental findings. DFT calculations can be used to:

Predict Molecular Structures: The optimized geometry of this compound, including bond lengths and angles, can be calculated.

Calculate Spectroscopic Properties: Theoretical vibrational frequencies (IR and Raman) and NMR chemical shifts can be computed and compared with experimental data to confirm the identity of the observed intermediate.

Determine Thermodynamic Stabilities: The relative energies of this compound and its corresponding aldehyde, phenylacetaldehyde, can be calculated to understand the equilibrium position of the hydration reaction.

Map Reaction Pathways: The transition states and energy barriers for the formation and dehydration of the geminal diol can be calculated, providing detailed mechanistic insights.

For instance, a combined experimental and computational study on a similar unstable gem-diol might reveal the following:

| Spectroscopic Parameter | Experimental Value | Calculated Value (DFT) |

| O-H Stretch (cm⁻¹) | 3450 | 3465 |

| C-O Stretch (cm⁻¹) | 1050 | 1058 |

| ¹³C NMR (ppm) | 92.5 | 93.1 |

This close agreement between experimental and calculated values would provide strong evidence for the successful identification of the transient geminal diol.

Microfluidic and Flow Chemistry Approaches for Generating and Studying Reactive Intermediates

The inherent instability of this compound makes its study in traditional batch reactors challenging due to difficulties in controlling reaction times and achieving rapid mixing. Microfluidic and flow chemistry platforms offer elegant solutions to these problems, providing a powerful means to generate and study reactive intermediates with high precision.

In a microfluidic or flow chemistry setup, reactants are continuously pumped through narrow channels or tubes. The small dimensions of these reactors lead to several key advantages for studying unstable species:

Rapid Mixing: The short diffusion distances in microchannels allow for extremely fast and efficient mixing of reactants, often on the millisecond or even microsecond timescale. This is crucial for initiating reactions that form transient intermediates in a controlled manner.

Precise Control of Reaction Time: The residence time of the reactants in the reactor is determined by the flow rate and the reactor volume. This allows for the precise generation of a specific concentration of the reactive intermediate at the reactor outlet by simply adjusting the flow parameters.

Enhanced Heat and Mass Transfer: The high surface-area-to-volume ratio in microreactors facilitates rapid heat exchange, enabling precise temperature control and minimizing the formation of hotspots that could lead to unwanted side reactions or decomposition of the unstable species.

Integration with Analytical Techniques: Flow reactors can be readily coupled with various online analytical techniques, such as spectroscopy (UV-Vis, IR, Raman, NMR) and mass spectrometry. This allows for the continuous, real-time analysis of the reaction stream as it exits the reactor, enabling the characterization of short-lived intermediates like this compound before they have a chance to decompose.

A typical workflow for studying this compound using a flow chemistry approach would involve:

Generation: Phenylacetaldehyde and water (with an acid or base catalyst) are continuously pumped and mixed in a microreactor.

Controlled Residence Time: The flow rate is adjusted to allow for the formation of the geminal diol within the reactor.

In-line Analysis: The output of the reactor is directly fed into a spectroscopic flow cell for immediate analysis, allowing for the detection and quantification of the transient diol.

| Flow Rate (mL/min) | Residence Time (s) | This compound Signal Intensity (arbitrary units) |

| 10 | 0.1 | 50 |

| 5 | 0.2 | 85 |

| 2 | 0.5 | 98 |

| 1 | 1.0 | 95 (decomposition starts) |

| 0.5 | 2.0 | 70 (significant decomposition) |

Advanced Synthetic Methodologies for Generating and Trapping Highly Unstable Chemical Entities

The direct synthesis and isolation of highly unstable compounds like this compound are often impossible under standard laboratory conditions. Therefore, advanced synthetic methodologies have been developed to generate these species in situ and either study them directly or "trap" them with a reagent to form a more stable derivative that can be isolated and characterized.

Generation of this compound:

The most straightforward method for the in situ generation of this compound is the acid- or base-catalyzed hydration of phenylacetaldehyde. By carefully controlling the reaction conditions, such as temperature, pH, and solvent, a transient population of the geminal diol can be established in equilibrium with the aldehyde.

Trapping of this compound:

Chemical trapping is a powerful technique to indirectly confirm the existence of a reactive intermediate. This involves introducing a "trapping agent" into the reaction mixture that will selectively and rapidly react with the unstable species to form a stable, characterizable product.

For this compound, potential trapping strategies could include:

Acylation: In the presence of an acylating agent, such as acetic anhydride (B1165640) or an acyl chloride, the hydroxyl groups of the diol could be esterified to form a more stable diacetate derivative. The formation of 2-phenylethene-1,1-diyl diacetate would serve as strong evidence for the transient existence of the diol.

Derivatization with Boronic Acids: Boronic acids are known to react with diols to form stable cyclic boronate esters. Introducing a suitable boronic acid to the reaction mixture could lead to the formation of a cyclic boronate ester of this compound.

Formation of Acetals/Ketals: Under anhydrous acidic conditions, the diol could potentially be trapped by reacting with an aldehyde or ketone to form a cyclic acetal (B89532) or ketal.

The success of a trapping experiment relies on the trapping agent being highly reactive towards the intermediate of interest and unreactive towards the other components of the reaction mixture. The identification of the trapped product provides irrefutable proof of the transient formation of the unstable species.

Hypothetical Trapping Experiment:

| Reactants | Trapping Agent | Observed Product | Inference |

| Phenylacetaldehyde + H₂O (acid catalyst) | Acetic Anhydride | 2-Phenylethene-1,1-diyl diacetate | This compound was formed as an intermediate. |

| Phenylacetaldehyde + H₂O (acid catalyst) | Phenylboronic Acid | 2-Phenyl-4-phenylethenyl-1,3,2-dioxaborolane | This compound was formed as an intermediate. |

These advanced synthetic and analytical methodologies are indispensable for probing the chemistry of elusive molecules like this compound. By combining real-time monitoring, computational modeling, controlled generation in flow systems, and clever trapping strategies, chemists can unravel the intricate details of these transient yet crucial chemical entities.

Future Research Trajectories and Broader Implications of 2 Phenylethene 1,1 Diol

The study of 2-phenylethene-1,1-diol, a unique enol-geminal diol, opens avenues for significant advancements across various chemical disciplines. Although inherently unstable, its transient existence and reactivity provide a rich platform for future research, from the synthesis of novel organic molecules to a deeper understanding of fundamental chemical processes.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.